molecular formula C12H19NOS B1464266 (1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol CAS No. 864410-31-1

(1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol

Cat. No.: B1464266
CAS No.: 864410-31-1
M. Wt: 225.35 g/mol
InChI Key: YAVAYSSMCMOASS-UHFFFAOYSA-N
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Description

(1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol is a chemical compound that features a piperidine ring substituted with a methylthiophene moiety and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methylthiophene Moiety: The methylthiophene group can be introduced via a substitution reaction, where a suitable thiophene derivative reacts with the piperidine ring.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, often involving formaldehyde and a reducing agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to modify the functional groups present.

    Substitution: The methylthiophene moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carbonyl compound, while reduction could lead to the formation of an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, (1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. Compounds containing piperidine and thiophene moieties have been investigated for their pharmacological properties, including antimicrobial and anticancer activities.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with biological targets, making it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and thiophene moiety could play crucial roles in binding to these targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    (1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)methanol: A similar compound with a different substitution pattern on the piperidine ring.

    (1-((2-Methylthiophen-3-yl)methyl)piperidin-3-yl)methanol: A compound with the methylthiophene moiety attached at a different position.

    (1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)ethanol: A compound with an ethyl group instead of a hydroxymethyl group.

Uniqueness

(1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol is unique due to its specific substitution pattern and the presence of both a piperidine ring and a methylthiophene moiety. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-10-4-6-15-12(10)8-13-5-2-3-11(7-13)9-14/h4,6,11,14H,2-3,5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVAYSSMCMOASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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